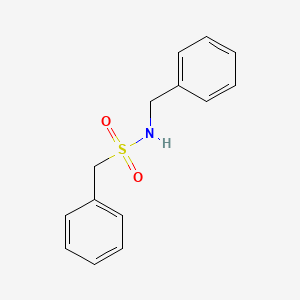

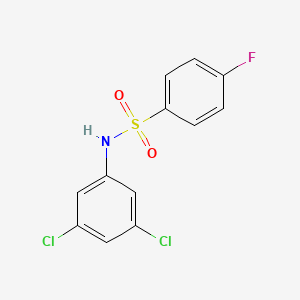

N-苄基-1-苯甲磺酰胺

描述

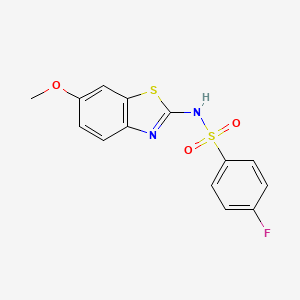

N-benzyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.

The exact mass of the compound N-benzyl-1-phenylmethanesulfonamide is 261.08234989 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环保合成

阿贾尼等人(2013 年)的一项研究描述了一种苯甲磺酰胺的环保合成方法,该类别包括 N-苄基-1-苯甲磺酰胺等化合物。该方法在室温下利用水性介质,从而显着提高速率并获得极好的产率,因此为合成这些化合物提供了一种环保的替代方法 (Ajani et al., 2013)。

催化应用

哈扎伊等人(2007 年)探索了苯磺酰胺衍生物(与 N-苄基-1-苯甲磺酰胺相关的化合物)作为涉及醇和酚的化学反应的催化剂。这项研究表明 N-苄基-1-苯甲磺酰胺在类似催化作用中的潜力 (Khazaei et al., 2007)。

神经毒剂标记物的衍生化

马祖姆达等人(2011 年)合成了一种固体负载衍生化剂 N-苄基-N-亚硝基-4-甲苯磺酰胺,用于制备苯基重氮甲烷 (PDM),这与神经毒剂的分析相关。这表明 N-苄基-1-苯甲磺酰胺在化学防御领域的类似应用中具有潜力 (Mazumder et al., 2011)。

新型合成方法的开发

艾济纳等人(2012 年)开发了一种使用苯甲磺酰胺衍生物(与 N-苄基-1-苯甲磺酰胺密切相关)的新型合成方法,展示了其在创建新型亲电化合物中的效用,这在各种化学合成应用中可能很有用 (Aizina et al., 2012)。

钯催化的芳基化

泽瓦特等人(2005 年)描述了甲磺酰胺(包括 N-苄基-N-甲基甲磺酰胺)的 α-芳基化,使用钯催化。这项研究突出了 N-苄基-1-苯甲磺酰胺在钯催化芳基化中的潜力,这在有机合成中非常重要 (Zeevaart et al., 2005)。

抗菌活性

阿贾尼等人(2012 年)合成了一系列磺酰胺化合物,显示出显着的抗菌活性。这表明 N-苄基-1-苯甲磺酰胺的衍生物在抗菌药物开发中具有潜在应用 (Ajani et al., 2012)。

新型钯配合物的合成

达扬和卡拉约格鲁(2013 年)合成了含有芳香磺酰胺的新型钯配合物,展示了 N-苄基-1-苯甲磺酰胺在创建此类配合物中的潜力,这些配合物在催化氧化反应中很有效 (Dayan & Kalaycioglu, 2013)。

作用机制

Target of Action

N-benzyl-1-phenylmethanesulfonamide, also known as Benzenemethanesulfonamide, N-(phenylmethyl)-, primarily targets serine-threonine kinases . These kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the activity of serine-threonine kinases . This inhibition occurs due to the sulfonamide moiety attached to the aryl ring via a methylene group . The compound’s interaction with its targets results in changes in the phosphorylation status of proteins, thereby affecting cellular processes .

Biochemical Pathways

The inhibition of serine-threonine kinases by N-benzyl-1-phenylmethanesulfonamide affects various biochemical pathways. These pathways primarily involve cell growth and differentiation . The downstream effects of this inhibition can lead to changes in cell cycle progression and apoptosis .

Result of Action

The molecular and cellular effects of N-benzyl-1-phenylmethanesulfonamide’s action include changes in protein phosphorylation status, alterations in cell cycle progression, and potential induction of apoptosis . These effects are primarily due to the compound’s inhibitory action on serine-threonine kinases .

生化分析

Biochemical Properties

It is known that the compound has a molecular formula of C14H13N and an average mass of 195.260 Da

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N-benzyl-1-phenylmethanesulfonamide in laboratory settings

Dosage Effects in Animal Models

The effects of different dosages of N-benzyl-1-phenylmethanesulfonamide in animal models have not been reported in the literature . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

N-benzyl-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,12-14-9-5-2-6-10-14)15-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRBPJQSGABSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349959 | |

| Record name | Benzenemethanesulfonamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110654-36-9 | |

| Record name | N-(Phenylmethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110654-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

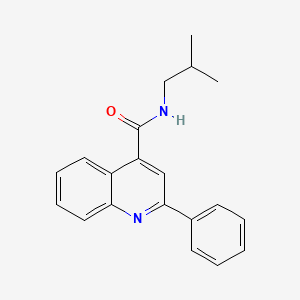

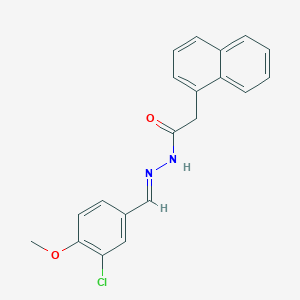

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)